molecular formula C9H14N4O2 B13256301 Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13256301
M. Wt: 210.23 g/mol
InChI Key: BPCLDKOUAYIOLV-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include heating and the use of solvents like acetic acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize commercially available and inexpensive reagents to ensure cost-effectiveness. The synthesis is optimized to provide high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives, such as:

Uniqueness

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit multiple targets simultaneously makes it a valuable compound in the development of multi-target drugs, particularly in the treatment of cancer and other diseases .

Biological Activity

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₉H₁₃N₅O₂
  • Molecular Weight : 197.23 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused to a pyridine structure which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antibacterial activity against various strains. A study found that triazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Target Organisms
Triazole A25Staphylococcus aureus
Triazole B30Escherichia coli
Methyl Triazole15Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that this compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values reported between 20-40 µM .

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-725Induction of apoptosis
A54930Cell cycle arrest

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole or pyridine rings can enhance potency and selectivity. For example:

  • Substituents at the 3-position of the triazole ring were found to improve anticancer activity.
  • The introduction of electron-withdrawing groups significantly increased the antibacterial efficacy.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of triazolo-pyridine derivatives revealed that modifications at the nitrogen positions significantly influenced their anticancer properties. The study demonstrated that compounds with a methyl group at the 3-position exhibited superior activity against MCF-7 cells compared to those with hydrogen substitutions .
  • Case Study on Antimicrobial Efficacy : Another research focused on the synthesis of various triazole derivatives showed that certain compounds displayed enhanced antimicrobial activity against resistant bacterial strains. The study concluded that the presence of an aminomethyl group was pivotal for achieving higher inhibitory effects .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)6-2-3-13-7(4-6)11-12-8(13)5-10/h6H,2-5,10H2,1H3

InChI Key

BPCLDKOUAYIOLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=NN=C2CN)C1

Origin of Product

United States

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